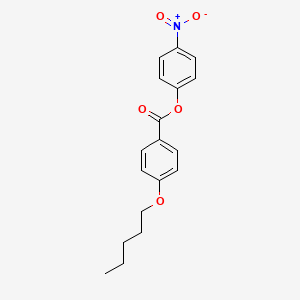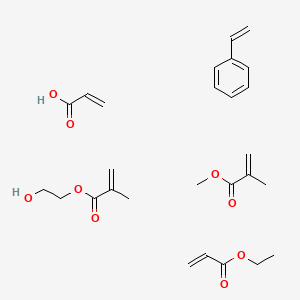
Ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from multiple monomers, each contributing unique properties to the final material. It is widely used in coatings, adhesives, and various other applications due to its excellent mechanical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its constituent monomers: 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a controlled temperature to facilitate polymerization. The resulting polymer is then purified and processed into various forms, such as powders, granules, or films, depending on the intended application.
化学反应分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, affecting its reactivity and compatibility with other materials.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce functional groups like hydroxyl or amino groups.
科学研究应用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in coatings, adhesives, and sealants due to its excellent mechanical strength and chemical resistance.
作用机制
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical properties, such as its elasticity, adhesion, and biocompatibility.
相似化合物的比较
Similar Compounds
Poly(methyl 2-methylpropenoate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Polyacrylic acid: Used in superabsorbent materials and as a thickening agent in various formulations.
Poly(ethyl 2-propenoate): Employed in coatings and adhesives due to its excellent adhesion properties.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of mechanical strength, chemical resistance, and versatility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
属性
CAS 编号 |
52030-79-2 |
|---|---|
分子式 |
C27H38O9 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C6H10O3.2C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-2-3(4)5/h2-7H,1H2;7H,1,3-4H2,2H3;1H2,2-3H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI 键 |
WQAUWEJLOKDEBS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=CC(=O)O |
相关CAS编号 |
52030-79-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



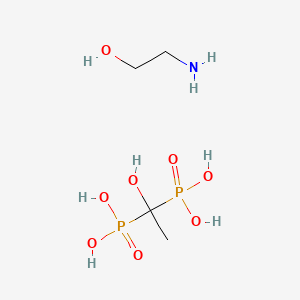
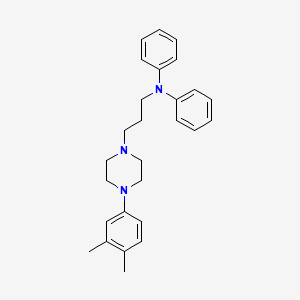
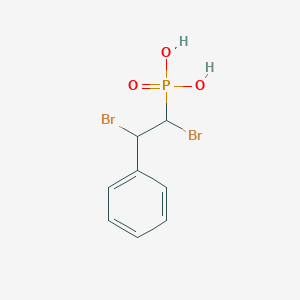


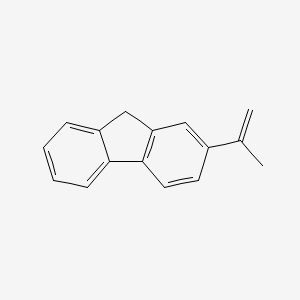
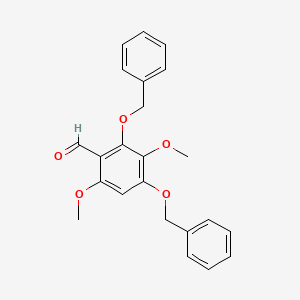
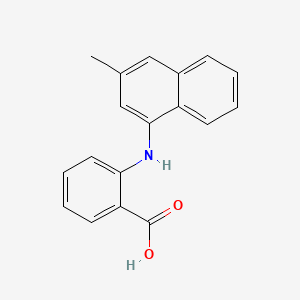
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
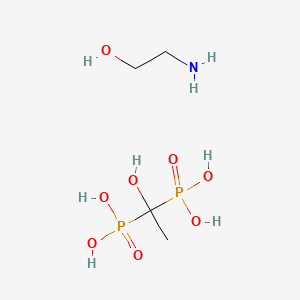
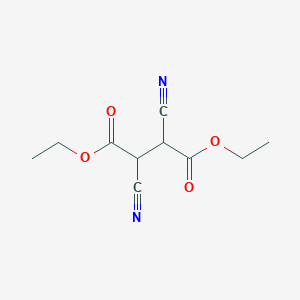
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
